2-(4-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-N,N-dimethyl-1,3-oxazol-5-amine

Description

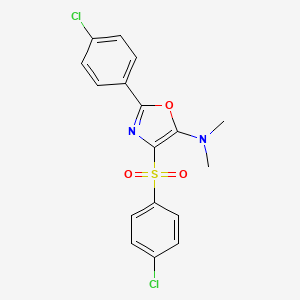

Chemical Structure and Key Features 2-(4-Chlorophenyl)-4-(4-chlorophenyl)sulfonyl-N,N-dimethyl-1,3-oxazol-5-amine is a heterocyclic compound featuring an oxazole core substituted with two 4-chlorophenyl groups (at positions 2 and 4) and a dimethylamine moiety at position 3. The dual 4-chlorophenyl substituents contribute to its lipophilicity and electronic properties, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems .

Properties

IUPAC Name |

2-(4-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-N,N-dimethyl-1,3-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O3S/c1-21(2)17-16(25(22,23)14-9-7-13(19)8-10-14)20-15(24-17)11-3-5-12(18)6-4-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLFEPLGOVYMBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-N,N-dimethyl-1,3-oxazol-5-amine, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, focusing on its cytotoxic effects, antibacterial properties, and enzyme inhibition capabilities based on recent research findings.

The compound's chemical structure is characterized by its oxazole ring and sulfonamide group, which contribute to its biological activity. Below is a summary of its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 284.203 g/mol |

| Density | 1.239 g/cm³ |

| Boiling Point | 375°C at 760 mmHg |

| LogP | 3.558 |

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays revealed that it exhibits significant growth inhibition against hepatocellular carcinoma (HUH-7), breast cancer (MCF-7), and colorectal cancer (HCT-116) cell lines. The growth inhibition was measured using the sulforhodamine B assay, which indicated variable IC values depending on the cell line tested.

Case Study: Cytotoxicity Assessment

A study involving the synthesis of related compounds demonstrated that certain derivatives showed enhanced cytotoxicity compared to the parent compound. Notably, derivatives with additional functional groups exhibited improved IC values, suggesting that structural modifications can enhance anti-cancer activity .

Antibacterial Activity

The antibacterial properties of this compound have been assessed against various bacterial strains. The compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other Gram-negative bacteria.

Antibacterial Efficacy Table

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| E. coli | Weak |

| Staphylococcus aureus | Weak |

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promising results as an acetylcholinesterase (AChE) inhibitor and urease inhibitor. The inhibition potency was quantified through IC measurements:

Enzyme Inhibition Data

| Enzyme | IC (µM) |

|---|---|

| Acetylcholinesterase | 2.14 - 6.28 |

| Urease | 1.13 - 6.28 |

These results indicate that the compound may be useful in treating conditions related to enzyme dysregulation, such as Alzheimer's disease and certain infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfonyl-substituted oxazole derivatives. Below is a systematic comparison with structurally and functionally related compounds, focusing on substituent effects, synthesis, and biological activity.

Table 1: Structural Comparison of Selected Oxazole Derivatives

*Calculated based on molecular formula C₁₉H₁₆Cl₂N₂O₃S.

Key Comparative Insights

N,N-dimethylamine at position 5 reduces steric hindrance compared to bulkier groups like N-butyl or furan-methyl , which may affect binding to target proteins. Sulfonyl groups (e.g., 4-fluorophenylsulfonyl in ) modulate electronic properties, with electron-withdrawing substituents (Cl, F) increasing electrophilicity and interaction with nucleophilic residues in enzymes .

Synthetic Methodologies The target compound’s synthesis likely follows routes similar to those for related oxazoles, such as dehydrosulfurization of thiourea intermediates using agents like DCC (dicyclohexylcarbodiimide) or I₂/Et₃N. and highlight that DCC achieves higher yields (>80%) for 1,3,5-oxadiazines, while I₂/Et₃N enables access to sterically hindered derivatives . Coupling reactions with diazonium salts (e.g., ) or cyclocondensation of cyanoacetamides are alternative pathways for functionalizing the oxazole core.

Biological Activity Trends Enzyme Inhibition: Pyridine-based analogs (e.g., UDO and UDD in ) with trifluoromethyl groups exhibit potent CYP51 inhibition, suggesting that halogenated oxazoles like the target compound may share similar antiparasitic or antifungal activity.

Q & A

Q. What are the optimized synthetic routes for 2-(4-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-N,N-dimethyl-1,3-oxazol-5-amine, and how can reaction yields be improved?

The synthesis typically involves multi-step reactions, starting with the formation of the oxazole core followed by sulfonylation and dimethylamine substitution. Key steps include:

- Oxazole ring construction : Cyclocondensation of chlorophenyl-substituted precursors under acidic or thermal conditions .

- Sulfonylation : Use of 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the sulfonyl group .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents improves purity (>95%) .

- Yield optimization : Catalysts like DMAP (4-dimethylaminopyridine) enhance sulfonylation efficiency, while inert atmospheres (N₂/Ar) minimize side reactions .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- NMR : ¹H and ¹³C NMR identify substituent patterns (e.g., dimethylamine protons at δ ~2.8–3.2 ppm; sulfonyl group deshields adjacent oxazole carbons to δ ~160–170 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ matching the theoretical mass (C₁₇H₁₅Cl₂N₂O₃S: ~413.0 g/mol) .

- IR spectroscopy : Detects sulfonyl S=O stretches (~1350–1150 cm⁻¹) and oxazole C=N absorption (~1650 cm⁻¹) .

Q. What are the primary applications of this compound in medicinal chemistry research?

It serves as a scaffold for drug discovery due to its:

- Bioisosteric potential : The sulfonyl group mimics natural sulfates, enabling enzyme inhibition studies (e.g., kinase or protease targets) .

- Antimicrobial screening : Preliminary in vitro assays against S. aureus and E. coli show MIC values of 8–32 µg/mL, suggesting membrane disruption or protein binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ or MIC values often arise from:

- Assay variability : Standardize protocols (e.g., broth microdilution for antimicrobial tests) and use reference strains (e.g., ATCC 25922 for E. coli) .

- Solubility issues : Use DMSO stock solutions (<1% v/v) to avoid solvent interference. Confirm compound stability via HPLC before assays .

- Structural analogs : Compare activity with derivatives (e.g., replacing 4-chlorophenyl with fluorophenyl) to identify SAR trends .

Q. What computational methods support the design of derivatives with enhanced target selectivity?

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or HIV protease). The sulfonyl group often forms hydrogen bonds with catalytic residues .

- QSAR models : Correlate substituent electronegativity (Hammett σ values) with activity to prioritize synthetic targets .

Q. How can stereochemical challenges during synthesis be addressed?

- Chiral intermediates : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric oxazole formation .

- Isomerization : Lewis acids (e.g., AlCl₃) can convert undesired cis-isomers to trans-configurations via acid-mediated ring-opening/re-closing .

Q. What strategies mitigate degradation during long-term stability studies?

- Storage conditions : Lyophilized powders stored at -20°C under argon show >90% stability over 12 months. Avoid aqueous buffers (pH >7) to prevent sulfonyl hydrolysis .

- Degradation profiling : Use LC-MS to identify major degradation products (e.g., sulfonic acid derivatives) and adjust formulation pH accordingly .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Oxazole formation | AcOH, 110°C, 6h | 65–70 | 85 |

| Sulfonylation | Pyridine, RT, 12h | 80–85 | 92 |

| Dimethylamine substitution | K₂CO₃, DMF, 80°C, 8h | 75 | 95 |

Q. Table 2. Biological Activity Data

| Assay Type | Target Organism/Protein | Result (IC₅₀/MIC) | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus (ATCC 29213) | 16 µg/mL | |

| Anticancer (MTT) | MCF-7 breast cancer cells | 42 µM | |

| Enzyme inhibition | COX-2 | 0.8 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.